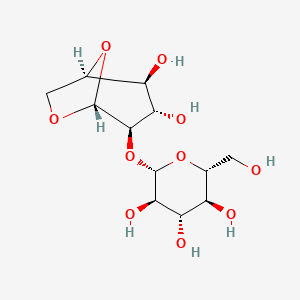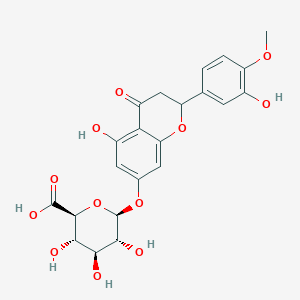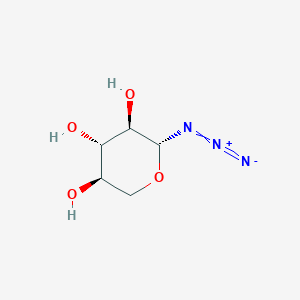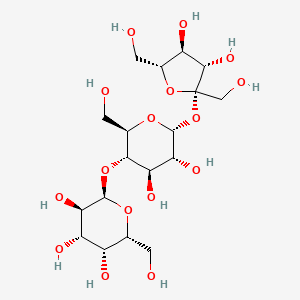
Gal(a1-4)Glc(a1-2b)Fruf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gal(a1-4)Glc(a1-2b)Fruf is a trisaccharide composed of D-galactose, D-glucose, and D-fructose This compound is a type of oligosaccharide, which are carbohydrates made up of a small number of monosaccharide units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal(a1-4)Glc(a1-2b)Fruf typically involves the enzymatic or chemical glycosylation of the monosaccharide units. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of glycosyl donors to achieve the desired glycosidic linkages.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to express the necessary enzymes for the biosynthesis of the trisaccharide. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Gal(a1-4)Glc(a1-2b)Fruf can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and periodate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce alditols.
Scientific Research Applications
Gal(a1-4)Glc(a1-2b)Fruf has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism and is used in studies of glycan interactions.
Medicine: The compound is investigated for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: It is used in the food industry as a functional ingredient to improve the texture and stability of products.
Mechanism of Action
The mechanism of action of Gal(a1-4)Glc(a1-2b)Fruf involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases, releasing the monosaccharide units, which can then participate in various metabolic pathways. The molecular targets include enzymes like glycosyltransferases and glycosidases, which are involved in the synthesis and degradation of glycans.
Comparison with Similar Compounds
Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α1-2β glycosidic bond.
Lactose: Composed of galactose and glucose linked by a β1-4 glycosidic bond.
Maltose: Composed of two glucose units linked by an α1-4 glycosidic bond.
Uniqueness
Gal(a1-4)Glc(a1-2b)Fruf is unique due to its specific glycosidic linkages, which confer distinct structural and functional properties. Unlike sucrose, lactose, and maltose, this trisaccharide has a combination of galactose, glucose, and fructose, making it a valuable compound for studying complex carbohydrate interactions and applications.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCFHXLWDDRHG-VPMWRYNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-morpholine](/img/structure/B8175674.png)
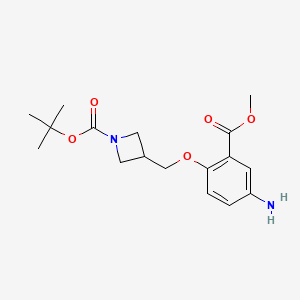

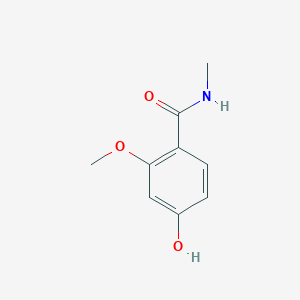
![N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride](/img/structure/B8175686.png)
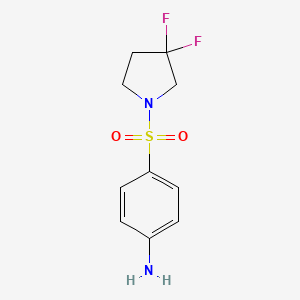
![Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8175709.png)
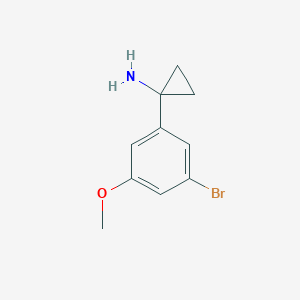
![sodium;1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B8175724.png)

